Product packaging for gp100 (71-78)(Cat. No.:)

gp100 (71-78)

Cat. No.: B1575249
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The gp100 (71-78) peptide is a defined T cell epitope derived from the glycoprotein 100 (gp100) melanoma antigen, with the amino acid sequence SNDGPTLI . This epitope is presented by the HLA-Cw8 major histocompatibility complex (MHC) class I molecule, enabling its recognition by cytotoxic T lymphocytes (CTLs) . Glycoprotein 100 is a transmembrane glycoprotein that is highly and specifically expressed in normal melanocytes and melanoma cells, making it a prime target for immunotherapy research . The identification of this HLA-Cw8-restricted epitope was significant as it provided a means to counteract tumor escape mechanisms involving the loss of more common HLA-A-restricted antigen presentation . Research using this peptide has been foundational in understanding T cell-mediated immunity against melanoma and supports the development of advanced immunotherapies. These include T cell receptor-based treatments like tebentafusp, a first-in-class bispecific immune-mobilizing monoclonal T cell receptor against cancer (ImmTAC) that targets a different gp100 peptide presented by HLA-A*0201 . This product is supplied for research purposes to facilitate studies in immunology and oncology, including T cell response characterization, vaccine development, and investigating mechanisms of cancer immune evasion. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR HUMAN USE.

Properties

sequence

SNDGPTLI

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Melanocyte protein PMEL (71-78); gp100 (71-78)

Origin of Product

United States

Molecular Aspects of Gp100 71 78 Epitope Structure and Origin

Peptide Sequence and Amino Acid Composition of gp100 (71-78)

The gp100 (71-78) epitope is an octamer, a peptide consisting of eight amino acids. Its specific sequence is Ser-Asn-Asp-Gly-Pro-Thr-Leu-Ile (SNDGPTLI). aai.org This sequence is crucial for its recognition by the immune system.

The amino acid composition of this peptide is detailed in the table below:

Amino AcidThree-Letter CodeOne-Letter Code
SerineSerS
AsparagineAsnN
Aspartic AcidAspD
GlycineGlyG
ProlineProP
ThreonineThrT
LeucineLeuL
IsoleucineIleI

This specific arrangement of amino acids allows the peptide to bind to certain Human Leukocyte Antigen (HLA) molecules, a critical step in initiating an immune response.

Parent Protein (gp100) and Immunogenic Region Localization

The gp100 (71-78) epitope is derived from a larger protein known as glycoprotein (B1211001) 100 (gp100), also referred to as PMEL (premelanosome protein) or Silver locus protein homolog. wikipedia.org This protein is a type I transmembrane glycoprotein primarily expressed in melanocytes, the cells responsible for producing melanin, and is often highly expressed in melanoma cells. nih.govgenetex.com

The full-length human gp100 protein is comprised of 661 amino acids. wikipedia.org The gp100 (71-78) epitope is located within the N-terminal region of the protein, specifically spanning amino acid residues 71 through 78. aai.org This region is accessible for processing and presentation by the cellular machinery responsible for displaying antigens to the immune system. The subcellular location of the parent protein can influence which of its peptides are presented by MHC molecules and become immunogenic. biorxiv.org

Genetic Determinants Encoding the gp100 (71-78) Epitope

The gp100 protein in humans is encoded by the PMEL gene, which is located on chromosome 12 at position q13.2. wikipedia.orgorigene.com The specific sequence of nucleotides within the PMEL gene dictates the amino acid sequence of the gp100 protein, including the 71-78 region.

The generation of the gp100 (71-78) epitope for immune recognition is dependent on several genetic and cellular processes. The PMEL gene is transcribed into messenger RNA (mRNA), which is then translated into the gp100 protein. This protein undergoes processing within the cell, where it can be cleaved into smaller peptides. The gp100 (71-78) peptide is one such fragment that can then be presented on the cell surface by HLA class I molecules, particularly HLA-Cw8. aai.org This presentation allows cytotoxic T lymphocytes (CTLs) to recognize and target cells expressing this epitope, such as melanoma cells.

It is noteworthy that other epitopes from the gp100 protein are also recognized by the immune system, such as gp100:209-217(210M), which has been utilized in cancer vaccine development. wikipedia.orgjpt.com The generation of these various immunogenic peptides from a single parent protein highlights the complex processing and presentation pathways that contribute to anti-tumor immunity.

Antigen Processing and Presentation of Gp100 71 78

Cellular Pathways of gp100 (71-78) Generation

The journey of the gp100 (71-78) epitope from a large precursor protein to a small peptide presented on the cell surface is a highly regulated and complex pathway. This process ensures that the immune system can effectively detect and respond to cells expressing the gp100 antigen, such as melanoma cells.

The initial step in the generation of most MHC Class I-restricted peptide epitopes, including those from gp100, is the degradation of the source protein by the proteasome. nih.govmcmaster.ca The proteasome is a large, multi-catalytic protease complex found in the cytoplasm and nucleus of all eukaryotic cells. nih.gov It recognizes and degrades proteins that are often marked for destruction by the addition of ubiquitin molecules.

While direct studies on the precise proteasomal cleavage sites that liberate the exact gp100 (71-78) octamer are not extensively detailed in the provided results, the general mechanism of antigen processing suggests that the full-length gp100 protein is unfolded and threaded through the proteasome's catalytic core. nih.gov The proteasome cleaves the protein into smaller peptide fragments of varying lengths. It is important to note that the proteasome does not always produce the final, exact-length epitope. nih.gov Often, it generates N-terminally extended precursors of the final epitope, which then require further trimming. nih.gov Research on other gp100 epitopes, such as gp100(209-217), has shown that the standard proteasome can liberate the C-terminus of the antigenic peptide but not necessarily the N-terminus, suggesting a common mechanism for gp100-derived peptides. nih.govnih.gov

Following their generation in the cytosol, the peptide fragments are transported into the endoplasmic reticulum (ER), where they can bind to newly synthesized MHC Class I molecules. nih.govebi.ac.uk This crucial transport step is mediated by the Transporter associated with Antigen Processing (TAP). nih.govebi.ac.uk The TAP complex is a heterodimer consisting of TAP1 and TAP2 subunits, which form a channel through the ER membrane. nih.gov

The transport of peptides by TAP is an active process that requires the hydrolysis of ATP. nih.gov TAP has a preference for peptides that are typically 8-16 amino acids in length and often possess hydrophobic or basic residues at their C-terminus, characteristics that are consistent with peptides that bind to MHC Class I molecules. nih.gov The gp100 (71-78) peptide, or its N-terminally extended precursors, must be translocated into the ER via the TAP transporter to be available for loading onto MHC Class I molecules. nih.govnih.gov Downregulation or loss of TAP function is a known mechanism of immune evasion by tumor cells, as it prevents the presentation of tumor-associated antigens, like gp100, to CTLs. up.ptmdpi.com

Once inside the endoplasmic reticulum, N-terminally extended peptide precursors are often trimmed to their final, optimal length for MHC Class I binding by ER-resident aminopeptidases. frontiersin.org One of the key enzymes involved in this process is the Endoplasmic Reticulum Aminopeptidase (ERAP).

ERAP1 and ERAP2 are aminopeptidases that can trim the N-terminal residues of peptides that are too long to fit optimally into the peptide-binding groove of MHC Class I molecules. The activity of ERAP can be crucial for the generation of the precise gp100 (71-78) octamer from a longer precursor. For instance, if the proteasome generates a peptide such as gp100 (70-78), ERAP would be responsible for cleaving the N-terminal residue to produce the final gp100 (71-78) epitope. The level of ERAP expression and its enzymatic activity can therefore significantly influence the repertoire of peptides presented on the cell surface, including the abundance of gp100 (71-78). frontiersin.org

Major Histocompatibility Complex (MHC) Class I Presentation of gp100 (71-78)

The final step in the antigen presentation pathway is the binding of the processed gp100 (71-78) peptide to an MHC Class I molecule and the subsequent transport of the peptide-MHC complex to the cell surface. The specific MHC Class I allele that presents a particular peptide is a critical determinant of the resulting immune response.

Research has identified that the gp100 (71-78) peptide can be presented by the Human Leukocyte Antigen (HLA)-Cw8 molecule. aai.orgnih.govespcr.org In studies of melanoma patients, T cell clones have been isolated that recognize and lyse tumor cells in an HLA-Cw8-restricted manner. aai.orgnih.gov These T cells were shown to be specific for the gp100 (71-78) epitope. aai.orgnih.gov

The ability of HLA-Cw8 to present this gp100-derived peptide is significant as it expands the repertoire of HLA alleles known to be involved in the anti-melanoma immune response. aai.orgnih.gov Both octameric (gp100 71-78) and nonameric (gp100 70-78) forms of the peptide were found to reconstitute the epitope for T cell recognition, with the octamer showing faster kinetics for inducing tumor-specific T cells. aai.org

Table 1: T-cell recognition of gp100 peptides presented by HLA-Cw8.
PeptideSequenceHLA RestrictionT-Cell Recognition
gp100 (71-78)SNDGPTLIHLA-Cw8Recognized by specific T-cell lines and clones. aai.orgnih.gov
gp100 (70-78)LSNDGPTLIHLA-Cw8Recognized by specific T-cell lines and clones, but the octamer showed faster kinetics. aai.org

In addition to HLA-Cw8, the gp100 (71-78) peptide has also been shown to be presented by HLA-A3. aacrjournals.orgaacrjournals.org T-cell clones have been identified that recognize target cells pulsed with the gp100 (71-78) peptide in an HLA-A3-restricted context. aacrjournals.org This finding is significant because HLA-A3 is a relatively common HLA allele, and its ability to present this gp100 epitope makes a larger proportion of the melanoma patient population potentially responsive to immunotherapies targeting this specific peptide-MHC complex. escholarship.org

Interestingly, some research suggests that a single T-cell receptor may recognize a peptide presented by different MHC molecules, though often with varying affinities and conformations. escholarship.org This highlights the complexity of T-cell recognition and the importance of identifying all relevant HLA-restricting alleles for a given tumor antigen.

Table 2: Summary of HLA Restriction for gp100 (71-78).
HLA AlleleEvidence of Presentation
HLA-Cw8T-cell clones from melanoma patients recognize gp100 (71-78) on HLA-Cw8 positive tumor cells. aai.orgnih.gov
HLA-A3T-cell clones recognize target cells pulsed with gp100 (71-78) in an HLA-A3 restricted manner. aacrjournals.org

Peptide-MHC Class I Complex Formation and Stability for gp100 (71-78)

The formation of a stable complex between a peptide and a Major Histocompatibility Complex (MHC) class I molecule is a prerequisite for the activation of cytotoxic T lymphocytes (CTLs). conicet.gov.ar The stability of this peptide-MHC class I (pMHC-I) complex, rather than just the initial binding affinity, is increasingly recognized as a critical determinant of a peptide's immunogenicity. conicet.gov.ar Complexes with low stability may dissociate before they can be recognized by a specific T-cell clone. conicet.gov.ar

The gp100 (71-78) peptide must be loaded onto an appropriate MHC class I molecule, such as HLA-A2, within the endoplasmic reticulum of an antigen-presenting cell. pnas.orgpnas.org The production of recombinant pMHC complexes for research and therapeutic applications has historically been challenging due to the inherent instability of MHC class I molecules lacking a bound peptide. pnas.orgpnas.org Technologies utilizing conditional ligands that can be cleaved, for instance by UV light, allow for the generation of peptide-receptive MHC molecules, facilitating the study of specific pMHC-I complexes like that of gp100 (71-78). pnas.orgpnas.org The stability of the resulting complex is influenced by the intrinsic properties of the peptide sequence and its interaction with the specific MHC allotype. conicet.gov.arresearchgate.net

Influence of Anchor Residues on gp100 (71-78) Binding Affinity

The binding of a peptide to an MHC class I molecule is primarily dictated by the interaction of specific amino acid residues within the peptide, known as anchor residues, with corresponding binding pockets in the MHC groove. osti.govnih.gov For HLA-A2-restricted peptides, the residues at positions 2 and 9 are typically the primary anchors.

FeatureDescriptionSource
Primary Anchor Residues Typically at positions 2 and 9 for HLA-A2 binding. Crucial for initial peptide binding to the MHC molecule. osti.gov
Secondary Anchor Residues Other residues in the peptide that contribute to the stability of the pMHC-I complex. nih.gov
Effect of Modification Can increase MHC binding affinity and stability. However, it may also alter T-cell receptor recognition, sometimes negatively. osti.govcardiff.ac.uk
Allosteric Modulation Anchor residue modifications can induce conformational changes in the pMHC complex, affecting TCR interaction at a distance. osti.gov

Antigen-Presenting Cell (APC) Involvement in gp100 (71-78) Presentation

Professional antigen-presenting cells (APCs), particularly dendritic cells (DCs), are essential for initiating T-cell responses against tumor antigens like gp100. nih.govmdpi.com These cells are specialized in capturing, processing, and presenting antigens to T cells. mdpi.comaacrjournals.org

Dendritic Cell Processing and Presentation of gp100 (71-78)

Dendritic cells are the most potent APCs for priming naive T cells. nih.gov They can acquire tumor antigens like gp100 through various mechanisms. aai.orgaacrjournals.org Immature DCs are adept at antigen capture and processing, while mature DCs are specialized in antigen presentation to elicit an immune response. aacrjournals.org In the context of cancer, DCs in the tumor microenvironment or draining lymph nodes can sometimes have an immature phenotype, which may lead to T-cell tolerance rather than activation. nih.gov

For gp100 (71-78) to be presented, the full-length gp100 protein or larger fragments must be taken up by DCs and processed through the endogenous pathway. This involves the degradation of the protein into smaller peptides by the proteasome in the cytoplasm. These peptides are then transported into the endoplasmic reticulum (ER) where they can bind to nascent MHC class I molecules. aai.org The resulting pMHC-I complexes are then transported to the cell surface for presentation to CD8+ T cells. aai.orgresearchgate.net

DC Maturation StagePrimary FunctionRelevance to gp100 PresentationSource
Immature DC Antigen capture and processingEfficiently takes up gp100 protein from the tumor environment. aacrjournals.org
Mature DC Antigen presentation and T-cell activationPresents gp100 (71-78) peptide on MHC class I to prime cytotoxic T lymphocytes. aacrjournals.org

Cross-Presentation Mechanisms for gp100-derived Antigens

Cross-presentation is a critical process by which DCs present exogenous antigens, such as those from tumor cells, on their MHC class I molecules to prime CD8+ CTLs. aai.orgaacrjournals.org This pathway is essential for generating an effective anti-tumor immune response against antigens like gp100, which may not be endogenously expressed by the DC itself. nih.govnih.gov

Several mechanisms of cross-presentation for gp100 have been described:

The "Cross-Dressing" Mechanism : This involves the direct transfer of pre-formed pMHC complexes from dying tumor cells to the surface of DCs. nih.gov This rapid mechanism allows DCs to present the gp100 peptide without needing to process the antigen internally. nih.gov

The Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway : Some studies suggest that exogenous antigens, once internalized by DCs, can be transported from endosomes into the ER. aai.org Within the ER, the antigen can then access the ER-associated protein degradation (ERAD) machinery, leading to its translocation to the cytosol for proteasomal degradation and subsequent re-entry into the ER for MHC class I loading. aai.org This pathway has been shown to be important for the cross-presentation of gp100 when delivered as a vaccine component. aai.org

Vacuolar Pathway : Other research indicates that cross-presentation of long peptides can occur within endocytic or phagocytic compartments (vacuoles) through a process of peptide exchange on nascent or recycling MHC class I molecules. researchgate.net

Syncytiosomes and Exosomes : Tumor cells can release extracellular vesicles, such as syncytiosomes and exosomes, containing tumor antigens like gp100. aacrjournals.org These vesicles can be taken up by DCs, and their cargo can then be processed and cross-presented. aacrjournals.org

The specific cross-presentation pathway utilized can depend on the form of the antigen (e.g., whole protein, long peptide, cellular debris) and the subset of dendritic cells involved. nih.govaai.orgresearchgate.net

Cross-Presentation MechanismDescriptionRelevance to gp100Source
Cross-Dressing Direct transfer of pMHC complexes from tumor cells to DCs.Rapid presentation of gp100 peptides. nih.gov
ERAD Pathway Internalized gp100 is transported to the ER, then cytosol for processing, and back to the ER for loading.Important for certain gp100 vaccine strategies. aai.org
Vacuolar Pathway Peptide exchange on MHC class I molecules within endocytic compartments.A mechanism for cross-presenting long gp100 peptides. researchgate.net
Extracellular Vesicles gp100 antigen delivered to DCs via tumor-derived exosomes or syncytiosomes.An efficient source of tumor antigen for cross-presentation. aacrjournals.org

T Cell Recognition and Immune Response Mechanisms to Gp100 71 78

T-Cell Receptor (TCR) Specificity for gp100 (71-78)/MHC Complexes

The interaction between a T-cell and a target cell, such as a melanoma cell, is a highly specific process mediated by the T-cell receptor (TCR). This receptor recognizes the gp100 (71-78) peptide only when it is presented by a Major Histocompatibility Complex (MHC) molecule on the surface of the target cell.

The recognition of the gp100 (71-78) peptide by a TCR is a structurally defined event. The peptide, with the amino acid sequence SNDGPTLI, is presented by the HLA-Cw8 molecule, a type of MHC class I protein. aai.org The interaction involves the formation of a ternary complex between the TCR, the gp100 peptide, and the MHC molecule.

The specificity of this interaction is determined by the precise fit between the TCR's antigen-binding site and the peptide/MHC complex. creative-diagnostics.com Alterations in the peptide sequence, even minor ones, can significantly impact TCR binding and subsequent T-cell activation. For example, substitutions at key anchor residues within the peptide can either enhance or abrogate TCR recognition, highlighting the sensitivity of this molecular interface. cardiff.ac.ukosti.gov Structural studies have shown that changes in peptide anchor residues can allosterically modulate TCR interactions with distant parts of the MHC protein, a phenomenon that is dependent on the specific TCR involved. osti.gov

The strength of the interaction between the TCR and the gp100 (71-78)/MHC complex is described by two key parameters: affinity and avidity.

Affinity refers to the binding strength of a single TCR to a single peptide/MHC complex. oncohemakey.com TCRs typically have micromolar affinities for their cognate peptide/MHC ligands. creative-diagnostics.comnih.gov

Studies have shown that higher affinity TCRs can lead to more sensitive and potent T-cell responses. frontiersin.org However, there is an optimal range of affinity for effective T-cell function. nih.govnih.gov While higher affinity can enhance the recognition of tumor cells, it also carries the risk of off-target effects and autoimmunity if the TCR cross-reacts with other self-peptides. nih.govplos.org Research on gp100-specific TCRs has demonstrated that increasing TCR affinity correlates with improved tumor regression but can also be associated with autoimmune reactions. nih.gov The functional avidity of T-cells, which is the peptide concentration required for half-maximal activation, is a critical determinant of their anti-tumor efficacy. nih.gov

Table 1: TCRs Specific for gp100 Peptides and Their Binding Affinities

TCR Name Peptide Specificity MHC Restriction Binding Affinity (K D ) Reference
PMEL17 TCR gp100 280–288 (YLEPGPVTA) HLA-A*0201 7.6 µM cardiff.ac.uk
gp100 TCR gp100 280–288 (YLEPGPVTA) HLA-A*0201 26.5 µM cardiff.ac.uk
SILv44 gp100 209 HLA-A2 Not specified osti.govresearchgate.net
R6C12 gp100 209 HLA-A2 Not specified osti.govresearchgate.net
T4H2 gp100 209 HLA-A2 Not specified osti.govresearchgate.net

Activation and Differentiation of gp100 (71-78) Specific T-Cell Subsets

Upon successful recognition of the gp100 (71-78)/MHC complex, T-cells become activated and differentiate into various subsets with specialized functions to combat the tumor.

The primary T-cell subset responsible for killing tumor cells is the cytotoxic T lymphocyte (CTL), which are typically CD8+ T-cells. The process begins with the priming of naïve CD8+ T-cells by antigen-presenting cells (APCs), such as dendritic cells, which present the gp100 peptide on their MHC class I molecules. mdpi.com

Once primed, these CTLs undergo clonal expansion and differentiate into effector cells. libretexts.org These effector CTLs can then recognize and kill melanoma cells presenting the gp100 (71-78) peptide. aai.orgresearchgate.net The killing mechanism involves the release of cytotoxic granules containing perforin (B1180081) and granzymes, which induce apoptosis (programmed cell death) in the target tumor cell. libretexts.org Studies have shown that CTLs specific for gp100 epitopes can be isolated from melanoma patients and are capable of lysing autologous tumor cells. aai.org Adoptive transfer of gp100-specific T-cells has been shown to treat established melanoma in preclinical models. researchgate.net

A hallmark of an effective T-cell response against tumors is the production of the cytokine Interferon-gamma (IFN-γ). Upon recognition of the gp100 (71-78) peptide, specific T-cells are stimulated to secrete IFN-γ. researchgate.netresearchgate.netresearchgate.net

IFN-γ has several crucial anti-tumor effects:

It can directly inhibit tumor cell growth.

It enhances the expression of MHC class I molecules on tumor cells, making them more visible to CTLs. nih.gov

It promotes the activation and function of other immune cells, such as natural killer (NK) cells and macrophages. mdpi.com

It can induce the expression of immunosuppressive molecules on tumor-associated lymphatic endothelial cells, but at high T-cell densities, can lead to their destruction, thereby inhibiting metastasis. nih.gov

While TCR engagement is the primary signal for T-cell activation, a second, co-stimulatory signal is also required for a robust and sustained immune response. One such important co-stimulatory molecule is the Natural Killer Group 2, member D (NKG2D) receptor. researchgate.netnih.gov

NKG2D is expressed on CD8+ T-cells and recognizes ligands that are often upregulated on stressed or cancerous cells. nih.govnih.gov In the context of melanoma, the engagement of NKG2D on gp100-specific T-cells by its ligands on tumor cells acts as a co-stimulatory signal, enhancing T-cell activation, cytokine production, and cytotoxic activity. researchgate.netnih.gov Studies have shown that the anti-tumor activity of gp100-specific T-cells can involve the engagement of both the TCR and the NKG2D receptor. researchgate.net However, for T-cell clones with very high affinity/avidity TCRs, the co-stimulation through NKG2D may not be an absolute requirement for their anti-tumor activity. researchgate.net

Table 2: Key Molecules in gp100 (71-78) T-Cell Response

Molecule Type Function Reference
gp100 (71-78) Peptide Antigen Recognized by specific T-cells. aai.org
HLA-Cw8 MHC Class I Presents the gp100 peptide to T-cells. aai.org
T-Cell Receptor (TCR) Receptor Recognizes the peptide/MHC complex, initiating T-cell activation. creative-diagnostics.com
CD8 Co-receptor Stabilizes the TCR-MHC interaction on CTLs. nih.gov
Interferon-gamma (IFN-γ) Cytokine Key effector molecule with anti-tumor properties. researchgate.netresearchgate.netresearchgate.net
NKG2D Co-stimulatory Receptor Enhances T-cell activation and effector functions. researchgate.netnih.gov

Memory T-Cell Development and Persistence in response to gp100 (71-78)

The development and persistence of memory T-cells specific for the gp100 (71-78) epitope are critical for long-term anti-tumor immunity. Upon initial encounter with the antigen, naïve CD8+ T-cells undergo clonal expansion and differentiate into effector cells. A subset of these cells survives the contraction phase to become long-lived memory T-cells. These memory cells are broadly categorized into central memory (Tcm), effector memory (Tem), and tissue-resident memory (Trm) subsets, each with distinct characteristics and functions.

Studies have shown that long-term memory CD8+ T-cells specific for gp100 can persist in disease-free melanoma patients for over a year after vaccination. nih.gov These cells demonstrate properties of competent memory cells, including the ability to proliferate upon in vitro peptide stimulation. nih.gov The phenotype of these gp100-specific memory T-cells can be diverse and may resemble responses to chronic viral antigens like cytomegalovirus (CMV). nih.gov For instance, analysis of patient samples revealed significant populations of terminally differentiated effector memory cells re-expressing CD45RA (TEMRA) and T-cells with a recently-vacated-effector (TRVE) phenotype. nih.gov

The development of this memory response can be influenced by various factors, including the presence of CD4+ T-cell help. Research in mouse models has established that protective memory CD8+ T-cell responses to gp100 can be generated even in the complete absence of CD4+ T-cell help during the priming phase. plos.org These memory cells, developed without help, are highly effective at producing cytokines like IFN-γ, TNF-α, and IL-2 and can protect against tumor rechallenge. plos.org However, other studies suggest that while not essential for their generation, CD4+ T-cell help can enhance the maintenance of gp100-specific memory CD8+ T-cells over the long term. plos.org

Furthermore, the persistence of gp100-specific T-cells can be bolstered by therapeutic interventions. The administration of an agonist anti-GITR (glucocorticoid-induced tumor necrosis factor receptor family–related gene) antibody in conjunction with vaccination has been shown to lead to prolonged persistence of antigen-specific CD8+ T-cells. nih.gov In the context of autoimmune conditions like vitiligo, melanocyte-specific CD8+ T-cells, which react to antigens like gp100, can establish a long-lived population of tissue-resident memory T-cells (TRM) in the skin. frontiersin.org These TRM cells, characterized by markers such as CD69 and CD103, provide a reservoir of antigen-experienced cells that can mediate rapid local immune responses. frontiersin.org

The table below summarizes the phenotypes of different gp100-specific memory T-cell subsets identified in patients post-vaccination.

Memory T-Cell SubsetKey Phenotypic MarkersCharacteristics
TCM (Central Memory)CCR7+, CD45RA-Low frequencies observed in long-term memory responses to gp100. nih.gov
TEM (Effector Memory)CCR7-, CD45RA-Variable frequencies observed, with some patients showing higher proportions. nih.gov
TEMRA (Effector Memory re-expressing CD45RA)CCR7-, CD45RA+A significant subpopulation found in long-term memory signatures for gp100. nih.gov
TRVE (Recently Vacated Effector)CCR7-, CD45RA+, CD57+, CD27-/+, CD28-A dominant phenotype in some patients, similar to memory cells in CMV+ individuals. nih.gov

Humoral Immune Responses to gp100 (71-78) (e.g., antibody production)

While the primary focus of immunotherapy against gp100 has been on T-cell mediated responses, humoral immunity, characterized by the production of antibodies, also plays a role. The gp100 protein itself is immunogenic and can elicit antibody responses. Historically, the gp100 protein was first identified through its reactivity with a monoclonal antibody, HMB45, derived from a patient with melanoma. cellsignal.jp This demonstrates that the immune system can generate antibodies capable of recognizing this melanosomal antigen.

Vaccination strategies, particularly those using xenogeneic DNA (encoding the human version of the protein), have been shown to break immune tolerance and induce antibody responses against self-antigens like gp100 in mouse models. nih.gov Similarly, DNA vaccines in general have been noted to augment both humoral and T-cell responses. scispace.com The goal of many vaccine platforms is to trigger a robust adaptive immune response, leading to the formation of memory B-cells and plasma cells that produce antigen-specific antibodies. fortunejournals.com

Antibodies against gp100 have also been detected in the context of autoimmune diseases like vitiligo, where the immune system targets melanocytes. sci-hub.se However, the nature of the immune response can be directed. For example, conjugating certain molecules to a vaccine carrier can selectively enhance cellular immunity, sometimes at the expense of the humoral immune response. nih.gov This indicates that the generation of antibodies against gp100 is not an automatic consequence of antigen exposure and can be influenced by the context of the immune stimulation.

The table below summarizes key findings related to humoral immunity against the gp100 protein.

ContextFindingSignificance
Historical Identificationgp100 was identified by its reactivity with the monoclonal antibody HMB45. cellsignal.jpDemonstrates the inherent antigenicity of the protein and its ability to be targeted by antibodies.
Xenogeneic DNA VaccinationImmunization with plasmids encoding human gp100 induced antibody responses in mice. nih.govShows that self-tolerance can be overcome to generate humoral immunity against gp100.
AutoimmunityAntibodies against gp100 have been identified in patients with vitiligo. sci-hub.seIndicates that natural humoral responses to gp100 occur in autoimmune settings.
Vaccine DesignImmune responses can be skewed; for instance, altering a vaccine construct can boost cellular immunity at the expense of the humoral response. nih.govHighlights that antibody production is a distinct and modulatable arm of the immune response to gp100.

Immunogenicity Studies of Gp100 71 78 in Preclinical Models

In Vitro Assays for T-Cell Responses to gp100 (71-78)

In vitro assays are fundamental in dissecting the cellular and molecular interactions that underpin the immune response to gp100 (71-78). These laboratory-based experiments allow for a controlled environment to study the activation, proliferation, and effector functions of T-cells.

A critical first step in evaluating the immunogenicity of gp100 (71-78) is the stimulation of Peripheral Blood Mononuclear Cells (PBMCs), which contain a diverse population of immune cells, including T-lymphocytes. Research has shown that PBMCs from melanoma patients can be stimulated in vitro with the gp100 (71-78) peptide. aai.orgresearchgate.net This stimulation can lead to the expansion of T-cell lines that are specific for this epitope. aai.org

The process often involves co-culturing PBMCs with the peptide, sometimes in the presence of antigen-presenting cells (APCs) like dendritic cells, which are potent initiators of T-cell responses. googleapis.com Successful stimulation and expansion demonstrate that T-cells capable of recognizing gp100 (71-78) exist within the peripheral blood of patients and can be activated and multiplied outside the body. aai.orgresearchgate.net This has been observed in studies where T-cell lines specific for gp100 (71-78) were successfully generated from patient PBMCs. aai.org

A key indicator of a productive T-cell response is the secretion of specific cytokines. Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) are hallmark cytokines produced by activated T-cells, particularly CD8+ cytotoxic T-lymphocytes (CTLs) and T-helper 1 (Th1) cells, which are crucial for anti-tumor immunity.

Studies have consistently demonstrated that T-cells, upon recognition of gp100 (71-78), produce significant amounts of IFN-γ. aai.orgaacrjournals.orgpnas.org For instance, T-cell lines and clones generated against gp100 (71-78) release IFN-γ when they encounter target cells pulsed with the peptide. aai.orgaacrjournals.org This cytokine plays a vital role in enhancing the anti-tumor response by increasing the expression of MHC class I molecules on tumor cells, making them more visible to CTLs, and by activating other immune cells.

Interleukin-2 is another critical cytokine, primarily involved in promoting the proliferation and survival of T-cells. The production of IL-2 by T-cells in response to gp100 (71-78) stimulation is indicative of a self-sustaining immune response. ucl.ac.ukresearchgate.net The ability of gp100 (71-78) to induce both IFN-γ and IL-2 highlights its potential to drive a robust Th1-polarized immune response, which is generally considered beneficial for cancer immunotherapy. researchgate.netmdpi-res.com

Table 1: Summary of In Vitro Cytokine Production in Response to gp100 (71-78)

CytokineT-Cell TypeObserved EffectSignificance
IFN-γCD8+ T-cells, T-cell linesIncreased secretion upon peptide stimulation. aai.orgaacrjournals.orgIndicates activation of cytotoxic and helper T-cells, crucial for anti-tumor activity. frontiersin.org
IL-2T-cellsProduction supports T-cell proliferation and survival. ucl.ac.ukresearchgate.netPromotes the expansion of antigen-specific T-cell populations. ucl.ac.uk

Beyond cytokine production, the ability of gp100 (71-78) to induce T-cell proliferation and cytotoxic activity is a direct measure of its immunogenic potential. Proliferation assays, often using techniques like CFSE dye dilution, have shown that long-term memory CD8+ T-cells specific for gp100 can undergo rapid proliferation following in vitro stimulation with the peptide. nih.gov

Cytotoxicity assays, such as the chromium-51 (B80572) (⁵¹Cr) release assay, directly measure the ability of T-cells to kill target cells presenting the gp100 (71-78) epitope. aai.org Studies have demonstrated that CTLs generated against gp100 (71-78) can effectively lyse target cells pulsed with this peptide. aai.org This cytotoxic activity is a critical effector function for eliminating tumor cells. Newer flow cytometry-based cytotoxicity assays have also been developed to monitor this process, offering a safer and more detailed alternative to traditional methods. nih.gov The ability to induce both proliferation and direct killing of target cells underscores the potential of gp100 (71-78) as a target for cancer vaccines. nih.govnih.gov

In Vivo Immunization Studies in Animal Models with gp100 (71-78)

To complement in vitro findings, in vivo studies in animal models are essential to evaluate the immunogenicity of gp100 (71-78) in a more complex biological system. These studies provide insights into how the immune system as a whole responds to immunization with this peptide.

Immunization of animal models, such as mice, with gp100 (71-78) or constructs encoding it, has been shown to induce antigen-specific T-cell responses. These responses are characterized by the generation of CD8+ T-cells that can recognize and respond to the gp100 epitope. nih.govresearchgate.net The assessment of these responses often involves isolating T-cells from immunized animals and testing their function ex vivo, for example, by measuring cytokine production or cytotoxic activity upon re-exposure to the peptide. nih.govresearchgate.net

The induction of antigen-specific immunity in these models suggests that immunization with gp100 (71-78) can lead to the establishment of a pool of memory T-cells. nih.gov These memory cells are crucial for providing long-term protection against tumor recurrence. In vivo killing assays have been employed to directly quantify the cytotoxic function of these antigen-specific CD8+ T-cells within the living animal, providing a powerful measure of the adaptive cytotoxic response. nih.gov

To optimize peptide-based vaccines, researchers have compared the immunogenicity of the native gp100 (71-78) sequence with modified versions or other epitopes from the gp100 protein. For example, studies have compared the human gp100 sequence with its mouse homologue, revealing that the human version can be more immunogenic in mice due to differences in MHC class I binding affinity. researchgate.net

Furthermore, the immunogenicity of gp100 (71-78) has been evaluated in the context of multi-epitope vaccines, where it is combined with other tumor-associated antigens. oup.com These studies aim to broaden the anti-tumor immune response and circumvent tumor escape mechanisms, such as the loss of a single antigen epitope. oup.com Comparing different gp100 epitopes and their variants helps in identifying the most potent immunogens for clinical development. nih.govresearchgate.net For instance, modified gp100 peptides have been shown to elicit stronger T-cell responses in some contexts. nih.gov

Impact of Adjuvants on gp100 (71-78) Immunogenicity

The immunogenicity of peptide-based vaccines, including those utilizing the gp100 (71-78) epitope, is often limited when administered alone. Consequently, the co-administration of adjuvants is a critical strategy to enhance the magnitude and quality of the resultant T-cell response. Preclinical studies have explored a variety of adjuvants in combination with gp100 peptides to augment their immunogenic potential. These adjuvants function by stimulating the innate immune system, promoting antigen presentation, and creating a pro-inflammatory environment conducive to a robust adaptive immune response.

Incomplete Freund's Adjuvant (IFA) and its more refined versions, such as Montanide ISA-51, have been frequently used in preclinical models. bmj.com These water-in-oil emulsions create a depot at the injection site, allowing for the slow release of the peptide antigen and sustained stimulation of the immune system. mdpi.com Preclinical studies in mice have demonstrated that vaccination with gp100 peptides formulated in IFA can induce a cytotoxic T-lymphocyte (CTL) response. bmj.com However, the effectiveness of IFA can be influenced by several factors, including the specific peptide sequence and the presence of CD4+ T-cell help. bmj.com For instance, some studies have shown that while short gp100 peptides in IFA can induce a T-cell response, this can sometimes be transient or even lead to tolerance. bmj.com In contrast, using longer peptides that require processing by antigen-presenting cells (APCs) can lead to a more robust and sustained systemic T-cell response. bmj.com

Toll-like receptor (TLR) agonists are another important class of adjuvants investigated in preclinical gp100 vaccine studies. TLRs are pattern recognition receptors that, upon activation, trigger signaling cascades that lead to the production of inflammatory cytokines and the upregulation of co-stimulatory molecules on APCs. Combining a peptide vaccine with a TLR ligand adjuvant has been shown in preclinical studies to promote a Th1-biased response, which is crucial for effective anti-tumor immunity. frontiersin.org The use of TLR agonists, such as Poly ICLC, in conjunction with peptide vaccines has been shown to improve the efficacy of the vaccine in preclinical models. oup.com

Cytokines, such as Interleukin-2 (IL-2) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), have also been evaluated for their adjuvant effects. IL-2 can promote the expansion and effector function of T-cells. nih.gov Preclinical work has suggested that IL-2 can function as a vaccine adjuvant by enhancing T-cell responses. nih.gov However, GM-CSF has yielded mixed results in preclinical settings. While it can recruit dendritic cells (DCs) to the vaccination site, some studies have indicated that it could also lead to the expansion of myeloid-derived suppressor cells (MDSCs), which can dampen the anti-tumor immune response. frontiersin.orgnih.gov

Novel delivery systems, such as hydrogels, are also being explored for their potential to act as both a delivery vehicle and an adjuvant. In a preclinical study, a cationic self-assembled peptide hydrogel was used to encapsulate and deliver a plasmid DNA encoding a fusion protein of the gp100 antigen and the adjuvant HMGN1. bmbreports.org This hydrogel-based delivery system resulted in increased lymphocyte proliferation and a Th1-mediated immune response, accompanied by the production of gp100-specific antibodies in mice. bmbreports.org

The choice of adjuvant can significantly influence the type and strength of the immune response generated against the gp100 (71-78) peptide. The following table summarizes the findings from various preclinical studies on the impact of different adjuvants on the immunogenicity of gp100-based vaccines.

Adjuvant ClassSpecific AdjuvantPreclinical ModelKey Findings on Immunogenicity
Water-in-Oil Emulsion Incomplete Freund's Adjuvant (IFA) / Montanide ISA-51MiceCreates an antigen depot, can induce CTL responses. Efficacy is dependent on peptide length and CD4+ T-cell help. bmj.commdpi.com
Toll-Like Receptor (TLR) Agonists Poly ICLCMicePromotes Th1-biased immune responses, enhancing vaccine efficacy. frontiersin.orgoup.com
Cytokines Interleukin-2 (IL-2)MiceCan function as a vaccine adjuvant, promoting T-cell expansion and effector function. nih.gov
Cytokines Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)MiceMixed results; can recruit dendritic cells but may also expand immunosuppressive myeloid-derived suppressor cells. frontiersin.orgnih.gov
Hydrogel Delivery System Cationic self-assembled peptide hydrogel with HMGN1MiceEnhanced lymphocyte proliferation, Th1-mediated response, and production of gp100-specific antibodies. bmbreports.org

Advanced Research Methodologies and Tools for Gp100 71 78 Analysis

Peptide Synthesis and Engineering for Research Applications

The generation of synthetic peptides like gp100 (71-78) is a cornerstone of immunological research, enabling detailed studies of T-cell responses and the development of potential immunotherapies.

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for producing peptides like gp100 (71-78) and its analogs. nih.govnih.gov This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. nih.govgoogle.com The process is characterized by a repeating cycle of deprotection of the N-terminal amino acid, followed by the coupling of the next protected amino acid in the sequence. nih.gov

The use of Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is prevalent in SPPS. nih.govnih.gov The Fmoc group protects the N-terminus of the amino acid and is removed by a mild base, typically piperidine (B6355638) in dimethylformamide (DMF). nih.gov This gentle deprotection condition allows for the synthesis of complex and modified peptides. nih.gov To drive the coupling reactions to completion, activating reagents are used, and excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. google.comnih.gov

Recent advancements in SPPS technology, such as microwave-assisted synthesis, have significantly reduced synthesis times while maintaining high-quality peptide production. cem.com Furthermore, specialized techniques like Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS) aim to minimize waste by eliminating resin washing steps through in-situ quenching and controlled evaporation of reagents. cem.com

While SPPS is dominant, liquid-phase peptide synthesis (LPPS) offers an alternative, particularly for large-scale production. nih.gov In LPPS, the peptide is synthesized while dissolved in a solvent. nih.govsocma.org A key challenge in LPPS is the purification of the peptide intermediate after each coupling step, which has traditionally been more complex than in SPPS. nih.gov

Modern LPPS technologies have addressed these challenges. For instance, the use of "nanostar" supports, which are soluble polymeric supports, combined with organic solvent nanofiltration (OSN), allows for a one-pot synthesis where byproducts are sieved out, streamlining the process. nih.govresearchgate.net This approach, termed PEPSTAR (Peptide Synthesis via One-Pot Nanostar Sieving), combines the benefits of homogeneous reaction kinetics with simplified purification. nih.govresearchgate.net

Another LPPS strategy involves fragment condensation, where smaller peptide fragments are synthesized independently (either by SPPS or LPPS) and then joined together in solution. This convergent approach can be more efficient for producing very long peptides. socma.org Recent developments in LPPS have focused on making the process more environmentally sustainable by reducing solvent usage and employing greener solvents. socma.orgjlu.edu.cn

Following synthesis, crude peptides must be purified and their identity and purity confirmed. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides. nih.govru.nl In RP-HPLC, the crude peptide mixture is passed through a column containing a nonpolar stationary phase. A gradient of increasing organic solvent concentration is used to elute the peptides based on their hydrophobicity, allowing for the separation of the target peptide from impurities. nih.govrsc.org

Once purified, the peptide's identity is confirmed using mass spectrometry (MS). mdpi-res.com Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF-MS) are commonly employed to determine the molecular weight of the peptide with high accuracy. nih.govmdpi-res.com Tandem mass spectrometry (MS/MS) can be used to sequence the peptide by fragmenting it and analyzing the resulting fragment ions, thus verifying the correct amino acid sequence. nih.gov The purity of the final peptide product is typically assessed by analytical HPLC. rsc.org

Altered peptide ligands (APLs) are variants of a native peptide epitope, like gp100 (71-78), that have been modified to enhance their immunological properties. nih.gov The rational design of APLs is a key strategy in developing more effective peptide-based cancer vaccines. researchgate.net The goal is often to increase the binding affinity of the peptide for the MHC molecule, thereby enhancing the stability of the peptide-MHC (pMHC) complex and improving T-cell recognition. nih.govresearchgate.net

The design process often involves modifying the amino acid residues at the anchor positions of the peptide, which are critical for binding to the MHC groove. nih.govnih.gov For HLA-A*0201-restricted peptides, positions 2 and 9 are typically the primary anchor residues. nih.gov By substituting these residues with amino acids known to have optimal binding characteristics for the specific HLA allele, the resulting APL can exhibit significantly higher binding affinity than the wild-type peptide. nih.gov

Computational modeling and structural information of pMHC complexes can guide the design of APLs. nih.gov For instance, in silico optimization can be used to predict substitutions that will improve binding to a specific HLA molecule, such as HLA-DR4. nih.gov However, it is important to note that increased binding affinity does not always correlate with enhanced T-cell activation, as modifications can also affect the interaction with the T-cell receptor. nih.gov Therefore, functional assays are crucial to evaluate the immunogenicity of newly designed APLs. nih.govfrontiersin.org

Techniques for MHC-Peptide Binding Studies

Understanding the interaction between gp100 (71-78) and HLA molecules is fundamental to elucidating its role in the immune response.

Quantitative binding assays are essential for measuring the affinity and stability of the interaction between a peptide and an MHC molecule. nih.gov These assays allow for the direct comparison of binding affinities between the wild-type gp100 (71-78) peptide and its APLs to specific HLA alleles. nih.gov

A common method involves a competitive binding assay using purified HLA molecules and a radiolabeled or fluorescently labeled standard peptide with known high affinity for that HLA allele. nih.gov Unlabeled competitor peptides, such as gp100 (71-78) and its variants, are incubated at various concentrations with the HLA molecules and the labeled standard peptide. The ability of the competitor peptide to inhibit the binding of the standard peptide is measured, and from this, the concentration of competitor peptide that inhibits 50% of the binding of the standard peptide (IC50) is determined. nih.gov A lower IC50 value indicates a higher binding affinity.

These assays have demonstrated that peptides with high binding affinity for HLA class I molecules, typically with IC50 values of 50 nM or less, are often immunodominant T-cell epitopes. nih.gov Such quantitative data is crucial for the selection of candidate peptides for further immunological studies and for the development of peptide-based vaccines. nih.govplos.org The binding data can also be used to validate and refine predictive algorithms for peptide-MHC binding. plos.org

Computational Prediction Methods for gp100 (71-78) Binding

Computational prediction methods are indispensable tools in the field of immunology for the identification and characterization of T-cell epitopes like the gp100 (71-78) peptide. These in silico approaches use algorithms to forecast the binding affinity of peptides to Major Histocompatibility Complex (MHC) molecules, a critical initial step for T-cell activation. For the HLA-Cw8-restricted gp100 (71-78) peptide, with the sequence SNDGPTLI, various computational tools can predict its binding characteristics. nih.govaai.org

One of the most common approaches involves the use of machine learning algorithms, such as artificial neural networks (ANNs) or support vector machines (SVMs). These models are trained on extensive datasets of experimentally verified peptide-MHC binding affinities. By learning the sequence patterns and motifs that promote binding to particular MHC alleles, these algorithms can predict the binding of novel peptides. For instance, tools like NetMHC and its derivatives can estimate the binding affinity of gp100 (71-78) to HLA-Cw8, often providing an IC50 value or a percentile rank comparing its predicted affinity to a set of random peptides.

Another powerful computational strategy involves structure-based modeling and molecular dynamics simulations. These methods generate a three-dimensional model of the gp100 (71-78) peptide within the binding groove of the HLA-Cw8 molecule. Through simulations of the molecular interactions and calculation of the binding free energy, these techniques offer detailed insights into the stability of the peptide-MHC complex. They can also identify the specific amino acid residues that are crucial for a strong and stable interaction.

While the accuracy of these predictive methods is constantly advancing, it is important to recognize that a high predicted binding affinity does not always equate to immunogenicity. Other biological factors, including peptide processing and presentation, and the availability of a corresponding T-cell receptor (TCR), are also pivotal. Consequently, computational predictions serve as a valuable primary screening tool to identify potential T-cell epitopes, which then require experimental validation.

TCR Repertoire Analysis and Single-Cell Technologies for gp100 (71-78) Specificity

The study of the T-cell receptor (TCR) repertoire provides profound insights into the diversity and clonality of T-cells that recognize specific epitopes like gp100 (71-78). nih.gov High-throughput sequencing technologies have revolutionized our ability to analyze the vast diversity of TCRs within an individual, offering a detailed picture of the immune response to cancer antigens. unil.ch

Bulk and Single-Cell TCR Sequencing

Recent advancements in single-cell technologies have overcome this limitation. nih.gov By isolating individual T-cells, it is now possible to sequence the paired TCRα and TCRβ chains, providing a complete picture of the TCR sequence. nih.govoup.com This single-cell approach can be combined with transcriptomic analysis (scRNA-seq) to simultaneously determine the T-cell's phenotype, activation state, and functional potential. researchgate.net For instance, scRNA-seq of gp100-specific CD8 T-cells can identify distinct cell populations and reveal differences in their differentiation pathways. researchgate.net

Research Findings from TCR Repertoire Analysis

Studies analyzing the TCR repertoire in melanoma patients have revealed important information about the immune response to gp100. For example, research has shown that the TCR repertoire specific for gp100 can be oligoclonal, meaning it is dominated by a few T-cell clones, irrespective of certain treatments. nih.gov In some cases, functionally active, antigen-specific double-negative (CD4-CD8-) T-cells that recognize MHC class I-restricted tumor-associated antigens like gp100 have been identified, suggesting their potential contribution to anti-tumor immunity. nih.gov

The table below summarizes key technologies and their applications in analyzing the gp100 (71-78)-specific T-cell repertoire.

TechnologyApplication for gp100 (71-78) SpecificityKey Findings
Bulk TCR Sequencing Characterizes the overall diversity and clonality of T-cells in blood or tumor.Can reveal oligoclonal expansion of gp100-specific T-cells. nih.gov
Single-Cell TCR Sequencing (scTCR-seq) Provides paired TCRαβ sequences from individual T-cells. nih.govEnables precise identification of gp100-specific TCRs for potential therapeutic use. oup.com
Single-Cell RNA Sequencing (scRNA-seq) Profiles the gene expression of individual T-cells. researchgate.netIdentifies distinct subpopulations and functional states of gp100-specific T-cells. researchgate.net

gp100 (71-78) Peptide-MHC Tetramer and Multimer Applications in Research

Peptide-MHC tetramers and multimers are powerful reagents used to detect, quantify, and isolate antigen-specific T-cells. lubio.chmblbio.com These reagents consist of four (tetramer) or more (multimer) MHC molecules, each loaded with the gp100 (71-78) peptide and linked to a fluorescently labeled streptavidin molecule. lubio.ch The multimeric structure allows for stable binding to T-cell receptors, enabling the identification of even rare gp100-specific T-cells by flow cytometry. lubio.chmiltenyibiotec.com

Applications in Research

Enumeration and Phenotyping: A primary application of gp100 (71-78) tetramers is the direct quantification and characterization of specific T-cells in various samples, such as peripheral blood or tumor-infiltrating lymphocytes. mblbio.commiltenyibiotec.com This allows researchers to monitor the frequency and phenotype of these cells during disease progression or in response to immunotherapy.

Isolation of Specific T-cells: gp100 (71-78) tetramers can be used to sort and isolate live, antigen-specific T-cells for further functional studies or for the generation of T-cell clones. nih.gov This is crucial for in-depth analysis of their cytotoxic potential and for identifying high-avidity TCRs for adoptive T-cell therapies. nih.govashpublications.org

High-Throughput Screening: Peptide exchange technology, where a conditional ligand on the MHC molecule can be replaced by a peptide of interest like gp100 (71-78), facilitates high-throughput screening of T-cell epitopes. pnas.org This can accelerate the identification of novel and potent tumor antigens.

The following table details common research applications of gp100 (71-78) peptide-MHC tetramers and multimers.

ApplicationDescriptionResearch Example
Flow Cytometry Detection and quantification of gp100 (71-78)-specific T-cells in a mixed cell population. creativebiolabs.netbiocompare.comabcam.comStaining of peripheral blood mononuclear cells from melanoma patients to determine the frequency of gp100-reactive T-cells. nih.gov
Fluorescence-Activated Cell Sorting (FACS) Isolation of a pure population of gp100 (71-78)-specific T-cells. nih.govSorting of gp100-specific T-cells from tumor tissue for expansion and subsequent adoptive cell transfer. nih.gov
Immunohistochemistry Visualization of gp100 (71-78)-specific T-cells within tissue sections.Staining of melanoma tissue to assess the infiltration of gp100-specific T-cells into the tumor microenvironment.
Functional Assays Characterization of the function of isolated gp100 (71-78)-specific T-cells.Measurement of cytokine production (e.g., IFN-γ, TNF) by sorted T-cells upon stimulation with gp100 peptide. nih.gov

Future Research Directions and Unanswered Questions

Elucidating Additional Factors Modulating gp100 (71-78) Immunogenicity

The immunogenicity of the gp100 (71-78) peptide is not solely determined by its amino acid sequence. A confluence of intrinsic and extrinsic factors dictates its ability to provoke a robust anti-tumor T-cell response. Future research must systematically investigate these modulators.

One critical area is the influence of the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and signaling molecules that can either support or suppress an anti-tumor immune response. mdpi.com The presence of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells, as well as inhibitory cytokines, can dampen the activity of T-cells targeting gp100 (71-78). mdpi.com Furthermore, the metabolic state within the TME, often characterized by hypoxia and nutrient scarcity, can impair T-cell function. frontiersin.org

Another key factor is the host's genetic background, particularly the expression of specific Human Leukocyte Antigen (HLA) alleles. The gp100 (71-78) epitope has been identified as being presented by the HLA-Cw8 molecule. aai.org The efficiency of this presentation and the subsequent T-cell recognition can vary based on individual HLA polymorphisms. Understanding the full spectrum of HLA alleles that can present this peptide is crucial for wider applicability of gp100 (71-78)-based therapies.

Co-stimulatory and co-inhibitory signals are also paramount. The engagement of receptors like NKG2D on T-cells can influence their anti-tumor activity. aacrjournals.org Research indicates that even among T-cell clones specific for a particular antigen, there is heterogeneous use of such receptors, suggesting a complex regulatory network that determines the final outcome of T-cell activation. aacrjournals.org Future studies will need to map these interactions comprehensively to understand how to best leverage them.

Modulating FactorPotential Impact on gp100 (71-78) ImmunogenicityResearch Focus
Tumor Microenvironment (TME) Suppression of T-cell activity through inhibitory cells (e.g., Tregs) and cytokines. Metabolic competition. mdpi.comCharacterizing the TME in gp100-expressing tumors; developing strategies to counteract local immunosuppression.
HLA Allele Variants Determines the efficiency of peptide presentation to T-cells. The gp100 (71-78) epitope is known to be restricted by HLA-Cw8. aai.orgIdentifying the full range of HLA alleles that can present gp100 (71-78); assessing the impact of HLA polymorphisms on immune response.
Co-stimulatory/Inhibitory Receptors Fine-tuning of the T-cell response. Engagement of receptors like NKG2D can modulate anti-tumor activity. aacrjournals.orgMapping the receptor-ligand interactions that govern the activation of gp100 (71-78)-specific T-cells.
Post-Translational Modifications Alterations to the gp100 protein could affect the processing and generation of the (71-78) epitope.Investigating how modifications like glycosylation of the gp100 protein impact the presentation of this specific peptide.

Exploring Novel Strategies to Enhance gp100 (71-78) Presentation and T-Cell Recognition

Given that many tumor-associated antigens are non-mutated self-antigens, they are often poorly immunogenic due to immunological tolerance. researchgate.netoup.com A major focus of future research is to develop innovative strategies to overcome this tolerance and amplify the immune response against gp100 (71-78).

Altered Peptide Ligands (APLs): One promising approach is the rational design of APLs. By modifying the amino acid sequence of the native peptide, it is possible to increase its binding affinity and stability with MHC molecules, thereby enhancing T-cell stimulation. aacrjournals.org Studies on other gp100 epitopes, such as gp100 (209-217), have shown that APLs can induce more potent T-cell responses than the wild-type peptide. nih.govnih.gov Similar design and testing of APLs for the gp100 (71-78) sequence could yield a more immunogenic variant for vaccine development. karger.com

Advanced Vaccine Platforms: The delivery system for the peptide is critical. Novel platforms are being explored to maximize antigen delivery to professional antigen-presenting cells (APCs), such as dendritic cells (DCs). researchgate.net Injectable hydrogels, for instance, can act as a depot for the sustained release of the peptide antigen and adjuvants, creating a local inflammatory environment that promotes immune cell infiltration and activation. bmbreports.org Other strategies include using viral vectors or nanoparticles to deliver the genetic code for the peptide directly to APCs. dovepress.com

Combination Immunotherapies: The efficacy of a gp100 (71-78)-based vaccine is likely to be significantly enhanced when used in combination with other immunotherapies. Checkpoint inhibitors, such as antibodies against PD-1 and CTLA-4, can overcome the immunosuppressive signals within the TME, unleashing the full potential of vaccine-induced T-cells. dovepress.compatsnap.com Combining peptide vaccines with systemic cytokine therapy, such as Interleukin-2 (IL-2), has also shown to improve objective cancer response rates. nih.gov

Genetically Engineered T-Cells: Adoptive cell therapy (ACT) using T-cells genetically engineered to express a high-affinity T-cell receptor (TCR) specific for the gp100 (71-78)/HLA complex represents a powerful therapeutic avenue. researchgate.net This approach bypasses the need to induce a native T-cell response in the patient and instead provides a large population of highly potent, tumor-specific T-cells. frontiersin.orgdovepress.com

StrategyMechanism of EnhancementFuture Research Goal
Altered Peptide Ligands (APLs) Increase MHC binding affinity and stability, leading to enhanced T-cell receptor (TCR) stimulation. aacrjournals.orgDesign and validate APLs of gp100 (71-78) that are more immunogenic than the native peptide.
Advanced Vaccine Platforms Improve antigen delivery and presentation by APCs using systems like hydrogels or viral vectors. bmbreports.orgdovepress.comOptimize delivery systems for co-localization of gp100 (71-78) and immune adjuvants to maximize T-cell priming.
Combination Immunotherapies Overcome TME-mediated immunosuppression (e.g., with checkpoint inhibitors) or boost T-cell expansion (e.g., with IL-2). nih.govpatsnap.comDetermine the optimal timing, and sequence of combining gp100 (71-78) vaccines with other immune-modulating agents.
Engineered T-Cell Therapy Infuse patients with T-cells carrying a high-affinity TCR for the gp100 (71-78) epitope. frontiersin.orgresearchgate.netIsolate and validate high-affinity TCRs for use in clinical ACT protocols.

Understanding the Role of gp100 (71-78) in Broader Immunological Contexts (beyond melanoma)

While gp100 is most famously a melanoma-associated antigen, its expression is not entirely restricted to this malignancy. nih.govpatsnap.com It is also found in normal melanocytes and has been detected, albeit at lower levels, in other cancer types. nih.govpatsnap.com A key area for future investigation is to systematically profile the expression of gp100 in a wide range of human cancers. This could open up the possibility of using gp100 (71-78)-targeted immunotherapies for other diseases.

Research is needed to determine not just the presence of the gp100 protein, but whether the (71-78) epitope is naturally processed and presented on the surface of these non-melanoma cancer cells in a sufficient quantity to be recognized by T-cells. The tumor's ability to present antigens can be a limiting factor, and mechanisms like the downregulation of HLA molecules are common means by which tumors evade immune detection. aai.org Therefore, even if a tumor expresses gp100, it may not be a suitable target for a gp100 (71-78)-specific therapy if it cannot properly present the peptide.

Furthermore, the role of immune responses against self-antigens like gp100 in the context of autoimmunity is an area that warrants careful study. Understanding the mechanisms that maintain tolerance to gp100 in healthy individuals could provide insights into how to safely break tolerance in cancer patients without inducing unacceptable autoimmune side effects.

Integration of Omics Data for Comprehensive gp100 (71-78) Antigenomics

The advent of high-throughput "omics" technologies provides an unprecedented opportunity to understand the biology of gp100 (71-78) at a systems level. An integrated multi-omics approach is the next frontier in developing personalized immunotherapies targeting this epitope.

Immunopeptidomics: This technology allows for the direct identification of peptides presented by MHC molecules on the surface of cells. Applying immunopeptidomics to melanoma tissue samples can definitively confirm the in vivo presentation of the gp100 (71-78) peptide and identify any post-translationally modified variants.

Transcriptomics and Genomics: By analyzing the RNA and DNA of tumor cells, researchers can correlate the expression level of the PMEL gene (encoding gp100) with the expression of other genes involved in the antigen processing and presentation machinery (e.g., proteasome components, TAP transporters, HLA molecules). This can help build predictive signatures of which tumors are most likely to present the gp100 (71-78) epitope effectively.

Proteomics: Quantitative analysis of the proteome can provide a more direct measure of the amount of gp100 protein available for processing into peptide epitopes, offering a clearer picture than transcriptomics alone.

By integrating these disparate data types, researchers can construct a comprehensive "antigenomic" profile of gp100 (71-78). nih.gov This will be instrumental in identifying biomarkers that predict patient response to gp100-targeted therapies and in designing more effective, personalized treatment strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.